5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMDKCSLHDNETL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The inhibition of ROCK isoforms by 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one affects the actin cytoskeleton, a key component of cellular structure and movement. Specifically, it leads to a decrease in the tension generated by myosin, a motor protein that interacts with actin to cause contraction. This results in a softening of the actin cytoskeleton.
Pharmacokinetics
Similar compounds such as 4-aminopyridine have been shown to have a high bioavailability of 96% when administered orally
Result of Action
The inhibition of ROCK isoforms and the subsequent decrease in myosin-generated tension lead to changes in cell morphology and movement. This can have various effects depending on the cell type and the physiological context. For instance, in fibroblasts, this can lead to changes in cell stiffness.
Biological Activity
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound with significant biological activity, particularly in the fields of oncology and microbiology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.2 g/mol
- CAS Number : 64928-55-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to benzodiazoles, including this compound. For example:
- Cell Line Studies : In vitro assays demonstrated that derivatives of benzodiazoles exhibit cytotoxic effects on various cancer cell lines. The compound was tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays . The results indicated that certain derivatives showed high antitumor activity, particularly in 2D culture systems.
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | Antitumor |
| 6 | HCC827 | 5.13 ± 0.97 | Antitumor |
| 8 | NCI-H358 | 6.75 ± 0.19 | Antitumor |
These findings suggest that structural modifications in the benzodiazole framework can enhance antitumor efficacy.
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promise in antimicrobial applications:
- Testing Against Bacteria : Compounds similar to this compound were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is attributed to its ability to interact with DNA and inhibit cellular processes critical for tumor growth and bacterial proliferation:
- DNA Binding : Studies have shown that benzodiazole derivatives predominantly bind to the minor groove of AT-DNA, affecting transcription and replication processes . This binding affinity is crucial for their antitumor and antimicrobial activities.
Case Study 1: Lung Cancer Treatment
In a study involving various benzodiazole derivatives, researchers observed that compound 5 exhibited significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of approximately 2.12 μM in a 2D culture system. This suggests potential for further development as a therapeutic agent in lung cancer treatment.
Case Study 2: Antibacterial Efficacy
Another research effort focused on the antibacterial properties of similar compounds revealed that certain derivatives showed effective inhibition against Staphylococcus aureus, indicating potential for development into new antibiotic treatments.
Scientific Research Applications
5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one shows promise due to its biological activities.
Antitumor Activity
- In vitro assays have shown that benzodiazole derivatives exhibit cytotoxic effects on various cancer cell lines.
- When tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays, certain derivatives demonstrated high antitumor activity, especially in 2D culture systems.
- Structural modifications in the benzodiazole framework can enhance antitumor efficacy.
Effects on Cellular Structure and Movement
- This compound inhibits ROCK isoforms, which affects the actin cytoskeleton, a key component of cellular structure and movement.
- The inhibition of ROCK isoforms and the subsequent decrease in myosin-generated tension lead to changes in cell morphology and movement.
Tabulated Data from Cell Line Studies
The following table shows the antitumor activity of benzodiazole derivatives against different human lung cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| 5 | A549 | 2.12 ± 0.21 | Antitumor |
| 6 | HCC827 | 5.13 ± 0.97 | Antitumor |
| 8 | NCI-H358 | 6.75 ± 0.19 | Antitumor |
Physicochemical Properties
The compound has various physicochemical properties.
- IUPAC Name : 5-(1-aminoethyl)-1,3-dihydrobenzimidazol-2-one
- Molecular Formula : C9H11N3O
- Molecular Weight : 177.20 g/mol
- CAS Number : 916201-63-3
- InChI : InChI=1S/C9H11N3O/c1-5(10)6-2-3-7-8(4-6)12-9(13)11-7/h2-5H,10H2,1H3,(H2,11,12,13)
- InChI Key : TVMDKCSLHDNETL-UHFFFAOYSA-N
- Canonical SMILES : CC(C1=CC2=C(C=C1)NC(=O)N2)N
Other potential applications
Comparison with Similar Compounds
5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Substituents: Nitro (-NO₂) and propargyl (-C≡CH) groups at positions 5 and 1, respectively.
- Properties : The nitro group enhances electrophilicity, while the propargyl group enables click chemistry applications. Crystallographic data (triclinic system, P1 space group, a = 7.2541 Å, b = 10.0362 Å) reveal a planar structure conducive to solid-state interactions .
- Applications : Primarily used in crystallography and as a precursor for alkylation reactions .
Domperidone (5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- Substituents : Chloro (-Cl) and piperidinyl-propyl groups.
- Properties : Acts as a dopamine D2 receptor antagonist (molecular weight: 425.911 g/mol) with antiemetic and gastrokinetic effects. Its extended alkyl chain enhances bioavailability and receptor binding .
- Applications : Clinically used to treat nausea and vomiting .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one
5-[1-(hydroxyimino)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Substituents: Hydroxyimino (-N-OH) group.
- Applications : Investigated in coordination chemistry and catalysis .
Substituent Effects on Reactivity and Bioactivity
Electronic and Solubility Profiles
- Planarity : All analogs retain the planar benzodiazole core, enabling π-π stacking. However, bulky substituents (e.g., tetramethyl boronate) reduce solubility in aqueous media .
- Electronic Effects: Electron-withdrawing groups (e.g., nitro) increase electrophilicity at the diazole ring, while electron-donating groups (e.g., aminoethyl) enhance nucleophilic reactivity .
Preparation Methods
Preparation of the Benzimidazolone Core
A classical method to prepare the benzimidazolone nucleus involves heating a mixture of 4-substituted-1,2-phenylenediamine with urea at elevated temperatures (~180 °C), leading to cyclization and formation of the 2,3-dihydro-1H-1,3-benzodiazol-2-one structure.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Cyclization | 4-substituted-1,2-phenylenediamine + Urea | Heating at 180 °C | Formation of 5-substituted benzimidazolone | Not specified |
This method is efficient and widely used for benzimidazolone derivatives with various substitutions at the 5-position.
Functionalization at the 5-Position
For the introduction of aminoalkyl groups such as the 1-aminoethyl substituent at the 5-position, the starting benzimidazolone can be nitrated to form 5-nitro derivatives, which are then subjected to reduction or substitution reactions to replace the nitro group with aminoalkyl moieties.
An example protocol includes:
Nitration of benzimidazolone using a potassium nitrate/sulfuric acid system at controlled temperatures (0–60 °C) to yield 5-nitro derivatives.
Aminolysis of the 5-nitro derivative with appropriate amines in ethanol at 70 °C for 8 hours to substitute the nitro group with aminoalkyl groups.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Nitration | Benzimidazolone + KNO3/H2SO4 | 0–60 °C, 4 h | 5-Nitrobenzimidazolone | ~83% |
| Aminolysis | 5-Nitrobenzimidazolone + Amine (e.g., aminoethylamine) | Ethanol, 70 °C, 8 h | 5-Aminoalkylbenzimidazolone | Not specified |
This approach allows the introduction of various amino substituents at the 5-position, including the 1-aminoethyl group, by choosing the appropriate amine.
Reductive Amination Route
Alternatively, reductive amination can be applied if a 5-formyl or 5-keto derivative of benzimidazolone is available. The aldehyde or ketone group at the 5-position reacts with ammonia or a primary amine (such as ethylamine) under reductive conditions (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to form the 5-(1-aminoethyl) substituent.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| Reductive Amination | 5-Formylbenzimidazolone + Amine + Reducing Agent | Mild conditions, solvent (e.g., MeOH), room temp to 50 °C | 5-(1-Aminoethyl)benzimidazolone | Variable |
This method is advantageous for its selectivity and mild reaction conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| Cyclization of o-phenylenediamine with urea | 4-substituted-1,2-phenylenediamine + urea | Heating at 180 °C | High temperature, simple reagents | Straightforward core formation | Not specified |
| Nitration followed by aminolysis | Benzimidazolone + KNO3/H2SO4, then amine | 0–60 °C nitration; 70 °C aminolysis in ethanol | Allows substitution at 5-position | High regioselectivity, good yields (~83%) | |
| Reductive amination | 5-Formylbenzimidazolone + amine + reducing agent | Mild temp, reductive conditions | Selective introduction of aminoethyl group | Variable, depends on substrate |
Research Findings and Notes
The nitration system using potassium nitrate and sulfuric acid is an efficient and cleaner alternative to fuming nitric acid for introducing nitro groups on benzimidazolone derivatives, achieving high yields and purity without forming dinitro or tetranitro impurities.
Aminolysis of nitro-substituted benzimidazolones with aminoalkylamines proceeds smoothly in ethanol at moderate temperatures, enabling the synthesis of 5-aminoalkyl derivatives, which include the target 5-(1-aminoethyl) substituent.
Reductive amination offers a versatile route but requires the prior synthesis of aldehyde or ketone precursors at the 5-position, which may involve additional synthetic steps.
The choice of method depends on available starting materials, desired purity, and scale of synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via multi-step pathways involving nucleophilic substitution, cyclization, or coupling reactions. Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., Cu(I) for triazole formation). Optimization requires iterative testing: for example, adjusting molar ratios of reactants or using microwave-assisted synthesis to reduce reaction times. Characterization via -NMR and LC-MS is critical to confirm intermediates and final product purity .
Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?
- Methodological Answer :
- Spectroscopy : - and -NMR to confirm backbone structure and substituent positions. IR spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity. Elemental analysis (C, H, N) validates stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer :
- Variation of Substituents : Introduce substituents at the 1-aminoethyl or benzodiazol-2-one positions (e.g., alkyl, aryl, or heterocyclic groups) via modular synthesis.
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or microbial strains using dose-response curves (IC/MIC values). Compare with control compounds (e.g., known benzimidazole antifungals) .
- Data Analysis : Use statistical tools (e.g., PCA or QSAR models) to correlate electronic (Hammett σ) or steric parameters with activity trends .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and microbial inoculum size). Use reference strains (e.g., ATCC cultures) to minimize variability .
- Orthogonal Assays : Validate antibacterial activity with both broth microdilution (CLSI guidelines) and disk diffusion methods. For enzyme inhibition, compare fluorescence-based and radiometric assays .
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent effects in DMSO vs. aqueous buffers) .
Q. Which computational methods predict binding interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., bacterial gyrase or serotonin receptors). Validate docking poses with MD simulations (AMBER/CHARMM force fields) to assess stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors (e.g., benzodiazol-2-one carbonyl) for target engagement. Compare with co-crystallized ligands from PDB structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
